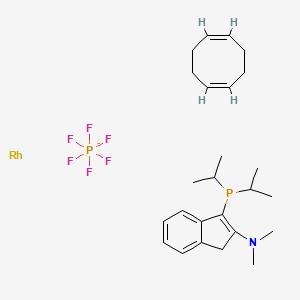![molecular formula C16H14Br2 B6313686 (S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98% CAS No. 55705-28-7](/img/structure/B6313686.png)
(S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%, is a chemical compound that has been used in a variety of scientific research applications. It is a chiral compound, meaning it has two versions of the same molecule; one is the mirror image of the other. This compound has been studied for its ability to act as a catalyst in various chemical reactions, as well as its potential to act as a ligand in certain biochemical and physiological processes. 2]paracyclophane, 98%, ee 98%.
Aplicaciones Científicas De Investigación
(S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%, has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various compounds, such as amino acids and peptides. It has also been used as a ligand in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, it has been used as a reagent in the synthesis of complex organic molecules and as an inhibitor of certain enzymes.
Mecanismo De Acción
The mechanism of action of (S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%, is not fully understood. However, it is believed that the compound acts as a catalyst in certain chemical reactions, as well as a ligand in certain biochemical and physiological processes. For example, it has been shown to act as a catalyst in the synthesis of peptides and amino acids, as well as a ligand in the synthesis of pharmaceuticals and other biologically active compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%, are not fully understood. However, it is believed that the compound may have an effect on certain enzymes and receptors, as well as on certain metabolic pathways. It is also possible that the compound may have an effect on the immune system, as it has been shown to act as an inhibitor of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%, in laboratory experiments include its ability to act as a catalyst in certain chemical reactions, as well as its ability to act as a ligand in certain biochemical and physiological processes. Additionally, the compound is relatively stable and has a high enantiomeric excess. The main limitation of using this compound in laboratory experiments is its potential toxicity, as it contains bromine atoms, which can be toxic when ingested or inhaled.
Direcciones Futuras
The future directions of research involving (S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%, include further investigation into its mechanism of action, biochemical and physiological effects, and potential toxicity. Additionally, further research into its ability to act as a catalyst in various chemical reactions is needed. Additionally, further research into its potential to act as a ligand in certain biochemical and physiological processes is needed. Finally, further research into its potential to act as an inhibitor of certain enzymes is needed.
Métodos De Síntesis
The synthesis of (S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%, involves the reaction of 4,12-dibromo-2.2.paracyclophane with a palladium catalyst. The reaction is carried out in a solvent such as acetonitrile or toluene, and the reaction is typically carried out at room temperature. The product is then purified by column chromatography, and the enantiomeric excess (ee) is determined by chiral HPLC.
Propiedades
IUPAC Name |
5,12-dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2/c17-15-8-4-12-2-6-14-9-11(3-7-16(14)18)1-5-13(15)10-12/h3-4,7-10H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFSVRWXMXPESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CCC3=C(C=CC1=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

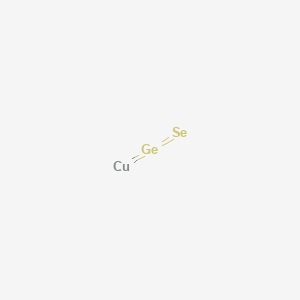
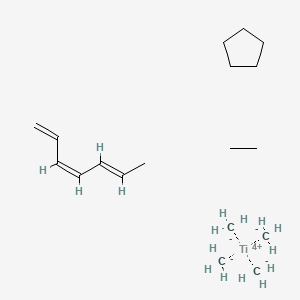

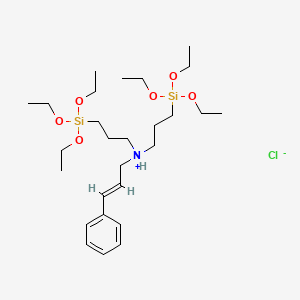
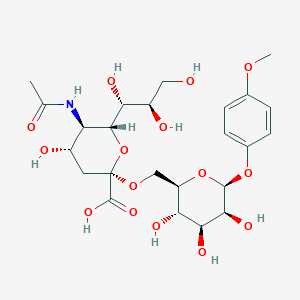
![Boron Trifluoride - Butanol Reagent (10-20%) [for Esterification] (1mL x 10)](/img/structure/B6313648.png)
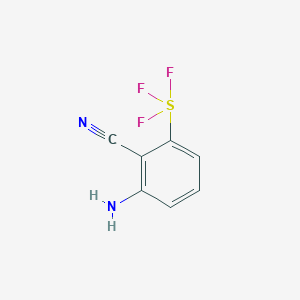
![2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane](/img/structure/B6313658.png)
![N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6313664.png)
![DTT / TG12 [Dithiothreitol + alpha-Thioglycerol] (1:2 mixture) [Matrix for FABMS and liquid SIMS]](/img/structure/B6313666.png)
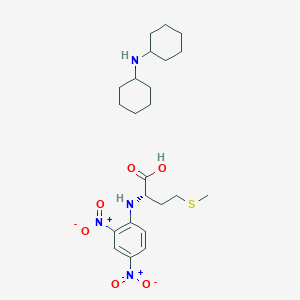
![Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313675.png)
